molecular formula C6H3BrClF2NO B2634726 3-Bromo-2-chloro-4-(difluoromethoxy)pyridine CAS No. 1805137-37-4

3-Bromo-2-chloro-4-(difluoromethoxy)pyridine

Cat. No.: B2634726
CAS No.: 1805137-37-4
M. Wt: 258.45
InChI Key: IGPNMARLFKSZIS-UHFFFAOYSA-N
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Description

“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is an organic compound with the molecular formula C6H3BrClF2NO . It is a colorless or pale yellow solid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with bromo, chloro, and difluoromethoxy substituents . The potential energy surface curve versus the dihedral angle N5–C2–O6–H10 was carried out for a similar molecule using the B3LYP/6-311++G (d,p) level of theory .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 258.45 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Research in the field of organic synthesis often involves the development of novel methodologies for constructing complex molecules. For example, palladium-catalyzed cross-coupling reactions have been utilized for the synthesis of various pyridine derivatives, demonstrating the utility of halopyridines as versatile intermediates in organic synthesis (Ding Yuqiang, 2011). Similarly, the synthesis of key intermediates for herbicides showcases the application of chloro- and bromo-pyridine derivatives in agrochemical research (Zuo Hang-dong, 2010).

Regioselective Functionalization

The concept of regioexhaustive functionalization is significant in the context of halopyridines, where specific derivatives have been functionalized to obtain carboxylic acids, demonstrating the potential for selective modification of pyridine rings. This approach is crucial for the development of pharmaceuticals and agrochemicals (F. Cottet et al., 2004).

Material Science and Engineering

Pyridine derivatives are pivotal in material science, particularly in the development of new materials with novel properties. The manipulation of pyridine and its halogenated derivatives can lead to the synthesis of compounds with specific electronic and structural characteristics, useful in various applications ranging from electronics to pharmaceuticals.

Drug Impurity Synthesis

The synthesis of impurities introduced in drug compounds is crucial for drug development and quality control. Research in this area helps in identifying and quantifying potential impurities that could affect the efficacy and safety of pharmaceuticals. Studies on the synthesis of related impurities provide a basis for understanding the chemical stability and reactivity of drug molecules (Li Xing-yu, 2015).

Safety and Hazards

“3-Bromo-2-chloro-4-(difluoromethoxy)pyridine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Mechanism of Action

The bromo, chloro, and difluoromethoxy groups on the pyridine ring can potentially interact with various biological targets, but the exact targets and mode of action would depend on the specific context of the biological system being studied. The compound’s interaction with its targets could lead to changes in biochemical pathways, but without specific studies, it’s hard to predict the exact pathways affected .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the compound’s chemical properties, including its size, charge, lipophilicity, and the presence of functional groups. For instance, the presence of halogens (bromine and chlorine) and the difluoromethoxy group could affect the compound’s lipophilicity and thus its absorption and distribution .

The molecular and cellular effects of the compound’s action, as well as how environmental factors influence its action, efficacy, and stability, would also need to be determined through specific experimental studies .

Properties

IUPAC Name

3-bromo-2-chloro-4-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2NO/c7-4-3(12-6(9)10)1-2-11-5(4)8/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPNMARLFKSZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1OC(F)F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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